molecular formula C6H4FNO2 B031998 1-Fluoro-2-nitrobenzene CAS No. 1493-27-2

1-Fluoro-2-nitrobenzene

Cat. No.: B031998
CAS No.: 1493-27-2
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is a substituted nitrobenzene, where a fluorine atom is attached to the benzene ring at the first position and a nitro group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes .

Mechanism of Action

Target of Action

1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene , is an organic compound that primarily targets the amine group in amino acids . This interaction is crucial for the compound’s mode of action.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can react with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .

Pharmacokinetics

The compound’s physical properties such as its boiling point of 116 °c/22 mmhg , melting point of -9 to -6 °C , and density of 1.338 g/mL at 25 °C may influence its bioavailability.

Result of Action

It is known that the compound can cause acute oral and dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound is classified as combustible, acute toxic, and can cause chronic effects , indicating that safety measures should be taken when handling it in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitrobenzene can be synthesized through the Halex process , which involves the reaction of 2-nitrochlorobenzene with potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Aromatic Substitution:

2. Reduction:

3. Electrophilic Aromatic Substitution:

    Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Major Products: Halogenated derivatives of this compound.

Properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
Record name Benzene, 1-fluoro-2-nitro-
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-2-nitrobenzene
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CAS No.

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
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69.6 g
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undecyltributylammonium bromide
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25.2 g
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157.5 g
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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69.6 g
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157.5 g
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18 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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